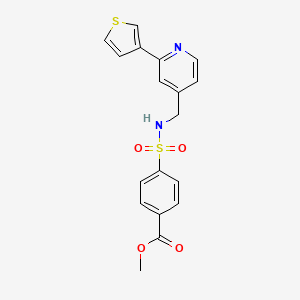

4-(N-((2-(thiophène-3-yl)pyridin-4-yl)méthyl)sulfamoyl)benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les dérivés du thiophène ont suscité un intérêt en tant que composés potentiellement biologiquement actifs. Les chercheurs explorent leur utilisation dans le développement de médicaments en raison de leurs propriétés pharmacologiques diverses. Voici quelques exemples :

- Propriétés anticancéreuses : Certains composés à base de thiophène présentent une activité anticancéreuse .

- Effets anti-inflammatoires : Les thiophènes ont démontré des propriétés anti-inflammatoires .

- Activité antimicrobienne : Les dérivés du thiophène sont prometteurs en tant qu’agents antimicrobiens .

- Effets antihypertenseurs : Certaines molécules contenant du thiophène présentent des propriétés antihypertensives .

Électronique organique et science des matériaux

Les thiophènes jouent un rôle crucial dans l’électronique organique et la science des matériaux :

- Semi-conducteurs organiques : Les molécules à base de thiophène contribuent au développement des semi-conducteurs organiques .

- Transistors à effet de champ organiques (OFET) : Des composés contenant du thiophène sont utilisés dans les OFET .

- Diodes électroluminescentes organiques (OLED) : Les chercheurs utilisent les thiophènes dans la fabrication des OLED .

Inhibition de la corrosion

Les dérivés du thiophène trouvent des applications en tant qu’inhibiteurs de corrosion dans la chimie industrielle . Ils contribuent à protéger les métaux de la dégradation causée par les facteurs environnementaux.

Autres domaines

- Activité fongicide : Bien que ne concernant pas directement le composé que vous avez mentionné, d’autres dérivés du thiophène ont montré une activité fongicide contre divers agents pathogènes .

- Études computationnelles : Les chercheurs ont mené des études de théorie de la fonctionnelle de la densité (DFT) sur les dérivés du thiophène afin de comprendre leurs propriétés électroniques et leur réactivité .

- Propriétés photophysiques : Certains composés contenant du thiophène présentent des propriétés photophysiques intéressantes, notamment le transfert d’énergie et les caractéristiques d’émission .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .

Mode of Action

Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially inhibiting its activity .

Biochemical Pathways

Inhibition of tyrosine kinases can affect multiple signaling pathways, leading to downstream effects such as inhibition of cell growth and proliferation .

Result of Action

Inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Analyse Biochimique

Biochemical Properties

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant and anti-inflammatory activities . The compound’s interaction with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhances its antioxidant properties. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Cellular Effects

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound modulates the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to altered gene expression profiles . These changes in gene expression can result in reduced production of pro-inflammatory cytokines and increased expression of antioxidant enzymes. Additionally, the compound’s impact on cellular metabolism includes the modulation of glucose uptake and utilization, which can influence overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound’s interaction with transcription factors such as NF-κB results in altered gene expression, promoting anti-inflammatory and antioxidant responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained anti-inflammatory and antioxidant effects. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, it enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, contributing to its overall antioxidant effects. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further modulating cellular responses to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells is influenced by its interactions with binding proteins, which facilitate its accumulation in specific tissues. These transport and distribution properties contribute to the compound’s overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The compound’s presence in mitochondria is particularly important for its role in modulating oxidative stress and maintaining cellular homeostasis.

Propriétés

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-16(5-3-14)26(22,23)20-11-13-6-8-19-17(10-13)15-7-9-25-12-15/h2-10,12,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENWGOARSXYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)

![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)

![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)

![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)